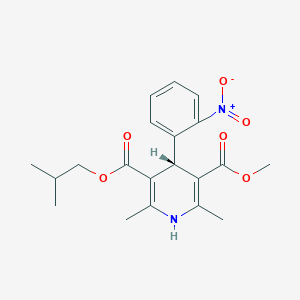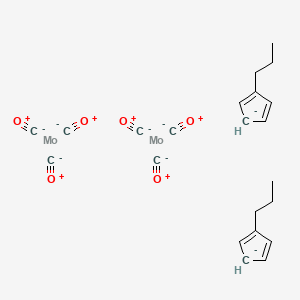
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are a class of compounds derived from the esterification of glycerol with fatty acids from hydrogenated palm kernel oil and hydrogenated palm oil. These compounds are widely used in various industries, including food, cosmetics, and pharmaceuticals, due to their stability, texture-enhancing properties, and emollient characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, involves the hydrogenation of palm kernel oil and palm oil followed by esterification with glycerol. The hydrogenation process typically uses a nickel catalyst under high pressure and temperature to saturate the unsaturated fatty acids present in the oils . The reaction conditions for hydrogenation are generally:
Temperature: 180-220°C
Pressure: 2-10 atm
Catalyst: Nickel
After hydrogenation, the oils are mixed and subjected to esterification with glycerol. The esterification process can be catalyzed by acids or bases, with common catalysts being sulfuric acid or sodium hydroxide. The reaction conditions for esterification are:
Temperature: 200-250°C
Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Industrial Production Methods
In industrial settings, the production of these glycerides involves large-scale hydrogenation reactors and continuous esterification processes. The oils are first refined to remove impurities, then hydrogenated in large reactors. The hydrogenated oils are mixed in specific ratios and esterified with glycerol in continuous flow reactors to ensure consistent product quality .
化学反应分析
Types of Reactions
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, primarily undergo the following types of reactions:
Oxidation: These compounds can undergo oxidation, especially when exposed to air and light, leading to rancidity.
Hydrolysis: In the presence of water and enzymes (lipases), these glycerides can hydrolyze to release free fatty acids and glycerol.
Transesterification: These compounds can participate in transesterification reactions, where the ester bonds are exchanged with other alcohols.
Common Reagents and Conditions
Oxidation: Oxygen, light, and heat are common factors that induce oxidation.
Hydrolysis: Water and lipase enzymes are used to hydrolyze glycerides.
Transesterification: Methanol or ethanol in the presence of a base catalyst (e.g., sodium methoxide) is commonly used for transesterification.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: Methyl or ethyl esters and glycerol.
科学研究应用
Chemistry
In chemistry, these glycerides are used as model compounds to study lipid oxidation and hydrolysis mechanisms. They are also used in the synthesis of biodiesel through transesterification reactions .
Biology
In biological research, these compounds are used to study lipid metabolism and the effects of saturated fats on cellular processes. They serve as substrates in enzymatic studies involving lipases and esterases .
Medicine
In medicine, glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are used in the formulation of controlled-release drug delivery systems. Their stability and biocompatibility make them suitable for encapsulating active pharmaceutical ingredients .
Industry
Industrially, these glycerides are used in the production of margarine, shortening, and other food products due to their desirable melting properties and stability. They are also used in cosmetics as emollients and stabilizers in creams and lotions .
作用机制
The effects of glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are primarily due to their physical and chemical properties. These compounds form stable emulsions and enhance the texture and stability of products. In biological systems, they interact with lipid membranes and enzymes, influencing lipid metabolism and cellular functions .
相似化合物的比较
Similar Compounds
Hydrogenated Soybean Oil: Similar in stability and used in food and cosmetics.
Hydrogenated Cottonseed Oil: Used in food products with similar textural properties.
Hydrogenated Rapeseed Oil: Another alternative with comparable applications in food and industry.
Uniqueness
Glycerides, mixed hydrogenated palm kernel-oil stearin and hydrogenated palm-oil, are unique due to their specific fatty acid composition, which provides a balance of stability and melting properties suitable for a wide range of applications. Their ability to form stable emulsions and enhance texture makes them particularly valuable in both food and cosmetic industries .
属性
CAS 编号 |
100298-99-5 |
|---|---|
分子式 |
C98H138N26O29S |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




